2-Hydroxypropanethioamide
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Overview
Description
2-Hydroxypropanethioamide is a sulfur-containing organic compound that has garnered significant interest due to its diverse applications in various scientific fields. It is primarily used as a reagent in organic synthesis and has been explored for potential therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxypropanethioamide typically involves the reaction of 2-hydroxypropanenitrile with hydrogen sulfide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal sulfide, at elevated temperatures and pressures to facilitate the formation of the thioamide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxypropanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxypropanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocycles and functionalized compounds.
Biology: Explored for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as tuberculosis and hyperthyroidism.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxypropanethioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in metabolic pathways, such as those related to sulfur metabolism.
Pathways Involved: It interferes with the normal function of these enzymes, leading to the disruption of metabolic processes and exerting its biological effects.
Comparison with Similar Compounds
2-Hydroxypropanenitrile: Similar in structure but lacks the sulfur atom.
2-Hydroxypropanamide: Contains an amide group instead of a thioamide group.
2-Hydroxypropane-1-thiol: Contains a thiol group instead of a thioamide group.
Uniqueness: 2-Hydroxypropanethioamide is unique due to the presence of both a hydroxyl and a thioamide group, which imparts distinct chemical and biological properties. The thioamide group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-hydroxypropanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NOS/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNZHNRBDNCHEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=S)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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